molecular formula C10H12ClF2NO2 B1421466 Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride CAS No. 1240528-51-1

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride

Cat. No. B1421466
M. Wt: 251.66 g/mol
InChI Key: GHRPYMYPSPGXOQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1240528-51-1 . It has a molecular weight of 251.66 . The IUPAC name for this compound is “methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” and its Inchi Code is 1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” can be represented by the Inchi Code: 1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

  • Polymorphism in Pharmaceutical Compounds :

    • A study by Vogt et al. (2013) examined the polymorphic forms of a similar compound, highlighting the challenges in analytical and physical characterization using spectroscopic and diffractometric techniques (Vogt et al., 2013).
  • Fluorescence Derivatisation of Amino Acids :

    • Research by Frade et al. (2007) explored using a related compound for fluorescent derivatisation of amino acids, leading to strong fluorescence in both ethanol and water, which is useful in biological assays (Frade et al., 2007).
  • Herbicide Research and Plant Physiology :

    • Shimabukuro et al. (1978) studied the physiological effects of a compound with a similar structure on plants, providing insights into its herbicidal action and interactions with plant growth regulators (Shimabukuro et al., 1978).
  • Crystallography and Material Science :

    • The crystal structure of a related compound was determined, as reported by Chen et al. (2014), offering valuable information for the development of new materials and pharmaceuticals (Chen et al., 2014).
  • Optical Applications in Nonlinear Optics :

    • Zhang et al. (1994) reported on the growth of large crystals of a similar compound for use in nonlinear optical applications, demonstrating its potential in the development of optical devices (Zhang et al., 1994).
  • Enzymatic Hydrolysis and Synthesis of Amino Acids :

    • Ayi et al. (1995) explored the enzymatic hydrolysis of derivatives of a similar compound, contributing to the synthesis of difluoro amino acids, which are valuable in pharmaceutical chemistry (Ayi et al., 1995).
  • Condensation Reactions in Organic Synthesis :

    • Sosnovskikh's (1998) research on the condensation of nitriles of polyhalogenated carboxylic acids, including compounds similar to Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride, adds to the understanding of organic synthesis processes (Sosnovskikh, 1998).

Safety And Hazards

The safety information for “Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-amino-2-(2,5-difluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRPYMYPSPGXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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